LYP-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of LYP-IN-1 involves several steps, including the use of bioconjugation chemistry. One common method involves the conjugation of the peptide to a lipid using EDC/NHS chemistry, resulting in a high yield of around 91% . The chemical structure of the synthesized this compound peptide conjugated lipid is confirmed using Fourier-transform infrared (FT-IR) spectroscopy .

Chemical Reactions Analysis

LYP-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of the peptide conjugated lipid involves EDC/NHS bioconjugation chemistry . The major products formed from these reactions include the peptide conjugated lipid, which is confirmed by FT-IR spectroscopy .

Scientific Research Applications

LYP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a powerful tool for investigating autoimmune disorders due to its high potency, selectivity, and specificity . Additionally, this compound has shown remarkable efficacy in T- and mast cells, making it valuable for studying the mechanisms of autoimmune diseases . The compound is also used in the development of anticancer nanomedicines, as it can be integrated into lipid-polymer composite nanoparticles for targeted drug delivery .

Mechanism of Action

LYP-IN-1 exerts its effects by inhibiting the lymphoid-specific tyrosine phosphatase (LYP), which is associated with autoimmune diseases . The compound demonstrates high selectivity towards a wide range of protein tyrosine phosphatases (PTPs), including SHP1 and SHP2 . By inhibiting these PTPs, this compound increases both basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319 in JTAg cells . This leads to an increase in the activation of double-positive thymocytes and the surface expression of CD69 and Nur77 .

Comparison with Similar Compounds

LYP-IN-1 is unique in its high potency, selectivity, and specificity towards LYP and other PTPs. Similar compounds include SHP1 and SHP2 inhibitors, which have IC50 values of 5 μM and 2.5 μM, respectively . this compound demonstrates superior efficacy in T- and mast cells, making it a more valuable tool for investigating autoimmune disorders .

Properties

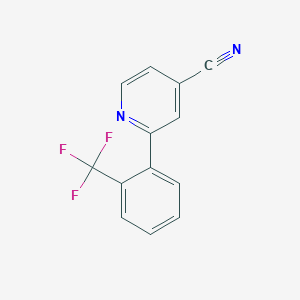

IUPAC Name |

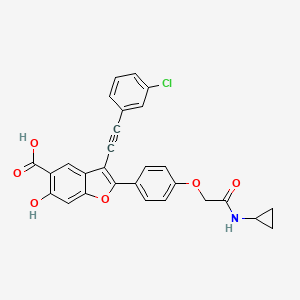

3-[2-(3-chlorophenyl)ethynyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-3,5-6,9-10,12-14,19,31H,7-8,15H2,(H,30,32)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURSEJMCKFEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)C3=C(C4=CC(=C(C=C4O3)O)C(=O)O)C#CC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)

![Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B8116708.png)

![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)